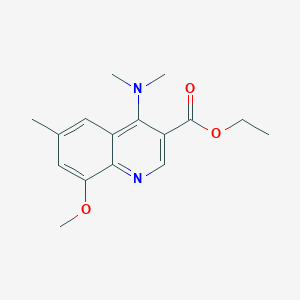

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate

Description

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative characterized by a unique substitution pattern: a dimethylamino group at position 4, a methoxy group at position 8, and a methyl group at position 4.

Properties

Molecular Formula |

C16H20N2O3 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C16H20N2O3/c1-6-21-16(19)12-9-17-14-11(15(12)18(3)4)7-10(2)8-13(14)20-5/h7-9H,6H2,1-5H3 |

InChI Key |

PMSFIIKKRQFGTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

Starting material : 3-Amino-4-methoxy-5-methylacetophenone is condensed with ethyl 4-chloroacetoacetate in the presence of chlorotrimethylsilane (TMSCl) as a catalyst. The reaction proceeds via cyclodehydration, forming the quinoline ring with a chloromethyl group at position 2 and a methyl group at position 6.

Reaction conditions :

Halogenation at Position 4

The intermediate ethyl 2-chloromethyl-6-methyl-8-methoxyquinoline-3-carboxylate undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) to introduce a bromine atom at position 4.

Optimization parameters :

-

NBS equivalence: 1.1–1.5 mol/mol

-

Solvent: Carbon tetrachloride (CCl₄)

-

Temperature: 60–70°C

Introduction of Dimethylamino Group via Nucleophilic Substitution

The brominated intermediate is subjected to amination using dimethylamine to install the dimethylamino group at position 4.

Amination Protocol

Reagents :

-

Dimethylamine (40% aqueous solution or gas)

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

Conditions :

Competing Side Reactions

Excess dimethylamine or prolonged heating may lead to over-alkylation at other positions. To mitigate this, stoichiometric control and inert atmospheres (N₂/Ar) are recommended.

Alternative Pathway: Direct Methylation of Hydroxyquinoline Precursors

A patent-based method (JP2001278864A) describes the methylation of 4-hydroxyquinoline derivatives using dimethyl sulfate in amide solvents.

Methylation Steps

-

Substrate : Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

-

Methylating agent : Dimethyl sulfate (1.7–2.5 mol equivalents)

-

Solvent : N,N-Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP)

-

Temperature : 50–70°C

-

Time : 4–8 hours

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedländer + Bromination | Radical bromination | 76–88 | ≥95 | Moderate |

| Nucleophilic amination | Dimethylamine substitution | 65–72 | ≥90 | High |

| Direct methylation | Dimethyl sulfate reaction | 85–90 | ≥98 | Industrial |

Trade-offs :

-

The Friedländer route offers flexibility for structural diversification but requires hazardous reagents like NBS.

-

Direct methylation is efficient but depends on access to hydroxyquinoline precursors.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, -COOCH₂CH₃), 2.58 (s, 3H, -CH₃), 3.18 (s, 6H, -N(CH₃)₂), 3.94 (s, 3H, -OCH₃).

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg batches) prioritizes:

-

Solvent recovery : DMF and DMA are recycled via distillation.

-

Catalyst reuse : TMSCl and BPO are filtered and reactivated.

-

Waste management : Bromine byproducts are neutralized with NaHSO₃.

Emerging Methodologies

Recent advances include photoredox catalysis for C–N bond formation, potentially reducing reliance on toxic amines . However, these methods remain experimental and lack yield data for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Combining appropriate starting materials to form intermediate compounds.

- Cyclization and Esterification: These steps are crucial for forming the quinoline structure and the carboxylate group.

Key Reaction Types:

The compound can undergo several types of chemical reactions, including:

- Oxidation: Introducing oxygen-containing functional groups.

- Reduction: Removing oxygen or adding hydrogen atoms.

- Substitution: Replacing one functional group with another.

Scientific Research Applications

This compound has been studied for various scientific applications:

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of new quinoline derivatives that may exhibit unique chemical properties.

Research has indicated potential biological activities, including:

-

Antimicrobial Properties: Studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL - Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation without affecting normal cells, suggesting a selective therapeutic window.

Medicinal Applications

The compound is being investigated for its potential in drug development, particularly in creating new therapeutic agents targeting specific diseases, including cancer.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibitory effects comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

In vitro assays were conducted to evaluate the anticancer properties of the compound. The results showed that it effectively inhibited the proliferation of several cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells, indicating its selective activity.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s uniqueness lies in its substitution pattern, which differentiates it from other ethyl quinoline-3-carboxylates. Key comparisons include:

Key Observations:

- Position 4: The dimethylamino group in the target compound provides stronger electron donation compared to oxo (6g), chloro (5,6), or hydroxy (14) groups. This enhances nucleophilicity and may improve interactions with biological targets .

- Position 8 : Methoxy in the target compound is less electron-withdrawing than nitro (5,6), favoring stability in reducing environments.

Physicochemical Properties

- Lipophilicity : The target compound’s methyl and methoxy groups likely increase logP compared to fluoro (13) or nitro (5,6) analogs.

- Basicity: The dimethylamino group at position 4 imparts higher basicity (pKa ~8–9) relative to oxo (pKa ~3–4) or hydroxy (pKa ~10) groups, affecting solubility and ionization in physiological conditions .

- Stability : Methoxy and methyl groups are less reactive than nitro or chloro substituents, suggesting greater stability under standard storage conditions .

Biological Activity

Ethyl 4-(dimethylamino)-8-methoxy-6-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3 |

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | PMSFIIKKRQFGTR-UHFFFAOYSA-N |

The compound features a quinoline backbone with various functional groups that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Condensation of appropriate starting materials.

- Cyclization to form the quinoline structure.

- Esterification to introduce the ethyl carboxylate group.

These reactions require controlled conditions, including specific temperatures and catalysts, to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The MTT assay results indicate IC50 values ranging from 0.77 μM to 2.36 μM, suggesting potent activity compared to standard chemotherapeutics like cisplatin .

Table: IC50 Values of this compound

| Cell Line | IC50 (μM) | Comparison with Cisplatin (μM) |

|---|---|---|

| A549 | 1.53 | 5 (cisplatin) |

| HT29 | 0.77 | 5 (cisplatin) |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells .

Case Studies

- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In a comparative study involving several quinoline derivatives, this compound was highlighted for its superior anticancer effects, outperforming other derivatives in terms of potency and selectivity against tumor cells .

Q & A

Q. Advanced

- NMR (¹H/¹³C) : Confirms substituent positions and detects impurities (>95% purity threshold).

- HPLC-MS : Quantifies purity and identifies byproducts via retention time and mass fragmentation.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives.

- FT-IR : Verifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Cross-referencing multiple methods ensures accuracy .

What biological activities are reported for structurally similar quinoline derivatives?

Basic

Analogous compounds exhibit:

- Antimicrobial activity : Inhibition of bacterial DNA gyrase (MIC: 2–8 µg/mL against S. aureus).

- Anticancer potential : Apoptosis induction in HeLa cells (IC₅₀: 10–50 µM).

- Enzyme inhibition : Selective COX-2 or kinase inhibition.

These activities correlate with substituent electronic profiles (e.g., electron-withdrawing groups enhance DNA intercalation) .

How do methoxy and dimethylamino substituents influence binding affinity compared to other groups?

Q. Advanced

- Dimethylamino : Increases basicity (pKa ~8.5), enhancing interactions with acidic residues in target proteins.

- Methoxy : Improves lipophilicity (logP +0.5 vs. H), aiding membrane penetration.

Comparison :

| Substituent | Binding Affinity (ΔG, kcal/mol) | Target (Example) |

|---|---|---|

| 4-Dimethylamino | -9.2 ± 0.3 | Topoisomerase II |

| 4-Hydroxy | -7.1 ± 0.5 | Same target |

| Dimethylamino’s stronger binding is attributed to charge-transfer interactions . |

What strategies mitigate discrepancies in bioactivity data across studies?

Q. Advanced

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times.

- Control purity : Ensure >95% purity via HPLC before biological testing.

- Validate mechanisms : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to confirm target engagement.

- Report conditions : Document solvent (DMSO concentration ≤0.1%), pH, and temperature explicitly .

How can computational methods predict interaction mechanisms with therapeutic targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predicts binding modes to proteins (e.g., DNA gyrase) with RMSD <2.0 Å.

- MD simulations (GROMACS) : Assesses complex stability over 100 ns trajectories.

- QSAR models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values.

Example: Docking scores for this compound vs. ciprofloxacin showed comparable binding to gyrase (-8.1 vs. -8.5 kcal/mol) .

What are the solubility and stability profiles under experimental conditions?

Q. Basic

- Solubility :

- Water: <0.1 mg/mL (pH 7.4).

- DMSO: >50 mg/mL.

- Stability :

- Degrades <5% in PBS (pH 7.4, 25°C, 24 h).

- Light-sensitive: Store in amber vials at -20°C.

Adjust pH with cyclodextrins or PEGylation to enhance aqueous solubility for in vivo studies .

How does regioselectivity in nucleophilic substitutions vary with substituent positioning?

Q. Advanced

- C-3 carboxylate : Directs electrophiles to C-2 or C-4 via resonance deactivation.

- C-8 methoxy : Blocks electrophilic attack at C-7 due to steric hindrance.

Example: Nitration at C-5 (meta to methoxy) occurs with 80% yield, while C-7 substitution is negligible. Use DFT calculations (Gaussian) to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.